Chemical Properties of 2-Ethynyl-1-fluoro-4-methylbenzene: A Technical Guide
Chemical Properties of 2-Ethynyl-1-fluoro-4-methylbenzene: A Technical Guide
Executive Summary
2-Ethynyl-1-fluoro-4-methylbenzene (CAS: 956386-39-3) is a specialized fluorinated aryl alkyne serving as a high-value intermediate in medicinal chemistry and materials science.[1][2][3] Characterized by a terminal alkyne ortho to a fluorine atom and para to a methyl group, this compound offers a unique electronic profile.[1] The ortho-fluorine atom enhances the acidity of the terminal alkyne proton via inductive withdrawal, facilitating rapid metallation and "Click" chemistry (CuAAC) reactions.[1] Concurrently, the para-methyl group provides a handle for metabolic modulation and lipophilicity tuning.[1] This guide details its synthesis, physicochemical properties, and reactivity profile, specifically within the context of fragment-based drug discovery (FBDD) and kinase inhibitor development.[1]
Chemical Identity & Structural Analysis[4]
The structural distinctiveness of 2-Ethynyl-1-fluoro-4-methylbenzene lies in the interplay between the electron-withdrawing fluorine and the electron-donating methyl group, positioned on a benzene core with a reactive ethynyl handle.[1]
Identification Data
| Parameter | Value |
| IUPAC Name | 2-Ethynyl-1-fluoro-4-methylbenzene |
| Common Synonyms | 3-Ethynyl-4-fluorotoluene; 2-Ethynyl-4-methyl-1-fluorobenzene |
| CAS Registry Number | 956386-39-3 |
| Molecular Formula | C₉H₇F |
| Molecular Weight | 134.15 g/mol |
| SMILES | CC1=CC(C#C)=C(F)C=C1 |
| InChI Key | GSGKOWLZNQXGAI-UHFFFAOYSA-N |
Electronic & Steric Properties[1]
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Ortho-Fluoro Effect: The fluorine atom at C1 exerts a strong inductive effect (-I) on the adjacent ethynyl group at C2.[1] This lowers the pKa of the acetylenic proton relative to non-fluorinated analogues, increasing reactivity toward bases (e.g., in Sonogashira couplings or lithiation).[1]
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Para-Methyl Effect: The methyl group at C4 introduces weak electron donation (+I) and steric bulk, modulating the lipophilicity (LogP) and serving as a metabolic "soft spot" for oxidation (benzylic hydroxylation) in drug design contexts.[1]
Physical Properties[4][6][7][8]
Note: Experimental values for boiling point are estimated based on structural analogues (e.g., 4-fluorotoluene and phenylacetylene).[1]
| Property | Description / Value |
| Physical State | Clear to pale yellow liquid at room temperature |
| Boiling Point | ~160–170 °C (Estimated at 760 mmHg) |
| Density | ~1.05–1.10 g/mL (Predicted) |
| Solubility | Insoluble in water; soluble in DCM, THF, Toluene, Ethyl Acetate |
| Stability | Stable under ambient conditions; store under inert gas (Ar/N₂) at 2–8°C to prevent polymerization |
Synthesis & Production
The industrial standard for synthesizing 2-Ethynyl-1-fluoro-4-methylbenzene utilizes a robust Sonogashira coupling followed by desilylation.[1] This route avoids the handling of volatile and explosive acetylene gas by using trimethylsilylacetylene (TMSA) as a masked equivalent.[1]
Synthetic Pathway
Precursor: 2-Bromo-1-fluoro-4-methylbenzene (CAS: 452-62-0).[1][4]
Step 1: Sonogashira Coupling[1]
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Reagents: 2-Bromo-1-fluoro-4-methylbenzene, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (Catalyst), CuI (Co-catalyst), Et₃N (Base/Solvent).[1]
-
Conditions: Inert atmosphere (N₂), 60–80°C, 4–12 hours.[1]
-
Mechanism: Oxidative addition of Pd into the C-Br bond, transmetallation with the copper acetylide, and reductive elimination to form the C-C bond.[1]
Step 2: Desilylation[1]
-
Reagents: K₂CO₃ in Methanol (MeOH) or Tetrabutylammonium fluoride (TBAF) in THF.
-
Conditions: Room temperature, 1–2 hours.
-
Outcome: Quantitative removal of the TMS group to release the terminal alkyne.
Visualization of Synthesis
Caption: Two-step synthesis via Sonogashira coupling and base-mediated desilylation.
Reactivity Profile
The chemical utility of 2-Ethynyl-1-fluoro-4-methylbenzene is defined by its terminal alkyne, which serves as a versatile "click" handle and a coupling partner.[1]
Click Chemistry (CuAAC)
The compound reacts with organic azides in the presence of Copper(I) to form 1,4-disubstituted 1,2,3-triazoles.[1]
-
Significance: The ortho-fluorine atom influences the electronic properties of the resulting triazole ring, potentially altering the binding affinity in protein pockets (e.g., kinase hinge regions).[1]
-
Protocol: Alkyne (1.0 eq), Azide (1.0 eq), CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1), RT.
Sonogashira Cross-Coupling
It acts as the nucleophilic partner in secondary Sonogashira reactions to create diaryl alkynes.[1]
-
Application: Synthesis of rigid molecular rods or conjugated systems for materials science.
Electrophilic Aromatic Substitution (EAS)
The benzene ring is activated by the methyl group but deactivated by the fluorine.[1]
-
Regioselectivity: The most reactive site for electrophilic attack (e.g., nitration, halogenation) is Position 5 (ortho to Methyl, meta to Fluorine).[1] Position 3 is sterically hindered by the adjacent ethynyl and methyl groups.[1]
Reactivity Map
Caption: Divergent reactivity pathways: Click cycloaddition, metal-catalyzed coupling, and EAS.[1]
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2-ethynyl-1-fluoro-4-methylbenzene motif is frequently employed to access 3-substituted indoles or quinolines via cyclization reactions.[1] The fluorine atom can enhance metabolic stability by blocking the metabolically labile ortho-position and modulating the pKa of adjacent functional groups.[1]
Tuberculosis (TB) Therapeutics
Recent patent literature (WO2022150574A1) highlights the use of this specific intermediate in the synthesis of Lipoamide Dehydrogenase (Lpd) inhibitors .
-
Mechanism: The alkyne is coupled to a core scaffold (e.g., via Sonogashira) to extend the molecule into the hydrophobic tunnel of the Lpd enzyme.[1]
-
Role of Fluorine: The fluorine atom likely engages in specific multipolar interactions with enzyme residues, improving potency compared to the non-fluorinated analog.
Bioorthogonal Probes
Due to the steric smallness of the ethynyl group, this compound can be incorporated into small molecule probes.[1] The alkyne serves as a latent handle that can be "clicked" to a fluorophore or affinity tag ex vivo to map target engagement.
Safety & Handling
-
Hazards: As a terminal alkyne, the compound is potentially flammable. The presence of fluorine adds stability but does not negate the risk of polymerization at high temperatures.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands, as acetylides can be explosive.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
References
-
World Intellectual Property Organization (WIPO). (2022). Inhibitors of Mycobacterium Tuberculosis Lipoamide Dehydrogenase. Patent WO2022150574A1.[1] Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16213797, 4-Ethynyl-1-fluoro-2-methylbenzene (Isomer Reference). PubChem.[1][5][6] Link[1]
-
Matrix Fine Chemicals. (2025). Product Specification: 2-Bromo-1-fluoro-4-methylbenzene (Precursor). Link
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]
Sources
- 1. 156016-23-8|1,4-Diethynyl-2,5-difluorobenzene|BLD Pharm [bldpharm.com]
- 2. 1246224-44-1|1-(2-Bromoethynyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 3. 443-88-9|2-Fluoro-1,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 4. CAS 452-62-0: 2-Bromo-1-fluoro-4-methylbenzene [cymitquimica.com]
- 5. 1-Ethyl-2-fluoro-4-methylbenzene | C9H11F | CID 20705634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]
